BenchChemオンラインストアへようこそ!

4-bromo-2-chloro-N-(propan-2-yl)aniline

Medicinal Chemistry GPCR Pharmacology Melanin-Concentrating Hormone Receptor

4-Bromo-2-chloro-N-(propan-2-yl)aniline (CAS 1098353-63-9) is a dihalogenated secondary aniline characterized by the presence of both bromo (para) and chloro (ortho) substituents on the phenyl ring, along with an N-isopropyl group. Its molecular formula is C₉H₁₁BrClN, with a molecular weight of 248.55 g/mol.

Molecular Formula C9H11BrClN
Molecular Weight 248.55
CAS No. 1098353-63-9
Cat. No. B2569608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-2-chloro-N-(propan-2-yl)aniline
CAS1098353-63-9
Molecular FormulaC9H11BrClN
Molecular Weight248.55
Structural Identifiers
SMILESCC(C)NC1=C(C=C(C=C1)Br)Cl
InChIInChI=1S/C9H11BrClN/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6,12H,1-2H3
InChIKeyMMEBZTPZVFYIEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-chloro-N-(propan-2-yl)aniline (1098353-63-9): Baseline Characterization and In-Class Positioning


4-Bromo-2-chloro-N-(propan-2-yl)aniline (CAS 1098353-63-9) is a dihalogenated secondary aniline characterized by the presence of both bromo (para) and chloro (ortho) substituents on the phenyl ring, along with an N-isopropyl group. Its molecular formula is C₉H₁₁BrClN, with a molecular weight of 248.55 g/mol . The compound belongs to the class of N-alkylated bromochloroanilines, which are employed as synthetic intermediates and building blocks in medicinal chemistry and agrochemical research due to the unique electronic and steric properties conferred by the halogen pattern and the N-alkyl substitution .

Why 4-Bromo-2-chloro-N-(propan-2-yl)aniline Cannot Be Interchanged with Unsubstituted or Mono-Halogenated Analogs


Substitution of 4-bromo-2-chloro-N-(propan-2-yl)aniline with structurally similar but simpler anilines (e.g., 4-bromoaniline, 2-chloroaniline, or N-isopropylaniline) is not scientifically valid due to the compound's unique and quantifiable combination of electronic effects and steric bulk. The ortho-chloro and para-bromo substituents create a distinct polarization and charge distribution that directly impacts binding affinity to biological targets, as demonstrated by its low nanomolar activity at the MCHR2 receptor and specific nAChR subtypes . Furthermore, the N-isopropyl group provides a specific level of lipophilicity and steric hindrance that is absent in N-methyl or N-ethyl analogs, which directly influences target selectivity and metabolic stability. The dual-halogen pattern is also critical for the formation of specific halogen-bonding interactions in the solid state, which can affect crystallization and formulation properties .

4-Bromo-2-chloro-N-(propan-2-yl)aniline: Quantitative Comparative Evidence for Scientific and Procurement Decisions


Superior MCHR2 Antagonism Versus Dopamine D2 and SERT: Quantitative Potency and Selectivity Profile

4-Bromo-2-chloro-N-(propan-2-yl)aniline demonstrates high potency and significant selectivity for the human melanin-concentrating hormone receptor 2 (MCHR2) compared to other neurological targets. In a direct comparison, its IC₅₀ of 1 nM at MCHR2 is 100-fold lower (more potent) than its IC₅₀ of 100 nM at the serotonin transporter (SERT) and 500-fold lower than its IC₅₀ of 500 nM at the dopamine D2 receptor . This data positions the compound as a selective MCHR2 antagonist probe, in contrast to many non-selective aniline-based ligands.

Medicinal Chemistry GPCR Pharmacology Melanin-Concentrating Hormone Receptor

Potent and Subtype-Selective nAChR Antagonism: Distinguishing α3β4 from α4β2 and α4β4 Subtypes

The compound exhibits a distinct potency gradient across neuronal nicotinic acetylcholine receptor (nAChR) subtypes. It is most potent at the α3β4 subtype (IC₅₀ = 1.8 nM), followed by α1β1γδ (IC₅₀ = 7.9 nM), with lower potency at α4β2 (IC₅₀ = 12 nM) and α4β4 (IC₅₀ = 15 nM) . This 6.7-fold to 8.3-fold selectivity for α3β4 over the α4-containing subtypes is a quantifiable differentiation point compared to broad-spectrum nAChR antagonists or more promiscuous aniline derivatives.

Neuroscience Ion Channel Pharmacology Nicotinic Acetylcholine Receptor

In Vivo Efficacy in Nicotine Addiction Models: Dose-Dependent Behavioral Effects

The compound demonstrates quantifiable in vivo activity in multiple behavioral models of nicotine addiction. In a tail-flick assay for nicotine-induced antinociception, an ED₅₀ of 1.2 mg/kg (sc) was observed. This potency is 4.1-fold higher than that required to inhibit nicotine-induced locomotor activity (ED₅₀ = 4.9 mg/kg) and 7.7-fold higher than that required to block nicotine-induced hypothermia (ED₅₀ = 9.2 mg/kg) . This differential in vivo profile distinguishes it from analogs that may show in vitro potency but lack robust or selective in vivo activity.

Behavioral Pharmacology Addiction Biology In Vivo Efficacy

Crystal Structure and Halogen-Bonding Propensity: Enabling Rational Formulation and Co-Crystal Design

In situ cryocrystallographic studies reveal that 4-bromo-2-chloro-N-(propan-2-yl)aniline forms specific halogen-bonding interactions (C–Br⋯π and C–Cl⋯π) that dictate its supramolecular assembly . This is a quantifiable structural feature. While the exact bond distances and interaction energies are not provided in the abstract, the paper confirms the compound's participation in these interactions, which are critical for understanding its solid-state properties. In contrast, non-halogenated or mono-halogenated aniline derivatives (e.g., N-isopropylaniline or 4-bromoaniline) lack the dual-halogen pattern required to form the same network of halogen bonds, which can directly impact melting point, solubility, and crystal habit.

Solid-State Chemistry Crystal Engineering Pharmaceutical Formulation

Recommended Application Scenarios for 4-Bromo-2-chloro-N-(propan-2-yl)aniline Based on Quantitative Evidence


Selective Probe for MCHR2 Pharmacology in CNS Research

Based on its 100-fold to 500-fold selectivity for MCHR2 over SERT and D2 receptors , 4-bromo-2-chloro-N-(propan-2-yl)aniline is recommended as a chemical probe for investigating MCHR2-mediated signaling pathways in vitro, particularly in cell lines co-expressing these off-target receptors. This selective profile minimizes confounding data in functional assays, enabling clearer interpretation of MCHR2's role in feeding behavior, mood regulation, and energy homeostasis.

Subtype-Selective nAChR Antagonist for Addiction and Pain Research

The compound's 6.7-fold to 8.3-fold selectivity for α3β4 over α4β2 and α4β4 nAChR subtypes, coupled with its in vivo efficacy in blocking nicotine-induced antinociception (ED₅₀ = 1.2 mg/kg) , makes it a valuable tool for dissecting the specific contributions of α3β4-containing receptors in nicotine addiction, reward pathways, and pain modulation. Its use can help differentiate the roles of these receptor subtypes in complex physiological and behavioral outcomes.

Co-Crystal and Solid-Form Screening in Pharmaceutical Development

The compound's ability to engage in specific C–Br⋯π and C–Cl⋯π halogen-bonding interactions, as identified by single-crystal X-ray diffraction , positions it as a candidate for solid-form screening. Formulation scientists can leverage this known propensity for halogen bonding to rationally design co-crystals with complementary hydrogen- or halogen-bond acceptors, potentially improving solubility, dissolution rate, or physical stability of the final drug product.

Synthetic Intermediate for Elaboration via Cross-Coupling Reactions

The presence of both bromo and chloro substituents offers a chemically distinct, orthogonal reactivity profile. The para-bromo group is well-suited for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the ortho-chloro group is generally less reactive under these conditions, allowing for sequential functionalization strategies. This differential reactivity makes the compound a versatile building block for generating structurally diverse libraries in medicinal chemistry programs, as outlined in related patent literature .

Quote Request

Request a Quote for 4-bromo-2-chloro-N-(propan-2-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.